molecular formula C16H11ClO3 B1621468 (4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone CAS No. 82158-47-2

(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone

Cat. No. B1621468
CAS RN: 82158-47-2
M. Wt: 286.71 g/mol
InChI Key: XAAOXSQUIIBGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone” is a chemical compound with the formula C16H11ClO3 and a molecular weight of 286.71 . It is used as a chemical reagent for research purposes .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone” consists of a benzofuran ring attached to a chlorophenyl group and a methoxy group . The exact 3D structure is not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

The compound (4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone, and related derivatives, have been a subject of interest in the field of chemical synthesis and characterization. Research has focused on the synthesis and spectral characterization of novel compounds, including (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone, utilizing various spectroscopic techniques and density functional theory calculations. These studies help understand the structural and electronic properties of these compounds, including their vibrational spectra, molecular geometry, and bonding features (Shahana & Yardily, 2020).

Antimicrobial and Antitumor Activities

Compounds structurally related to (4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone have been evaluated for their potential biological activities. For instance, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which are structurally similar, have shown selective cytotoxicity against tumor cell lines, indicating their potential as anti-tumor agents (Hayakawa et al., 2004). Additionally, other related compounds have been synthesized and studied for their antimicrobial activities, demonstrating their potential in combating bacterial and fungal infections (Lv et al., 2013).

Luminescence and Electronic Properties

The compound (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, similar in structure to the target compound, has been synthesized and shown to exhibit properties like delayed fluorescence and room-temperature phosphorescence. These findings indicate potential applications in materials science, particularly in the development of organic luminescent materials (Wen et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted on compounds structurally related to (4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone to understand their interaction with biological targets. Such studies provide insights into the potential therapeutic applications of these compounds, particularly in the context of their antibacterial and antitumor activities (Sivakumar et al., 2021).

properties

IUPAC Name

(4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-7-4-11-8-15(20-14(11)9-13)16(18)10-2-5-12(17)6-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOXSQUIIBGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383930
Record name ZINC00150566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone

CAS RN

82158-47-2
Record name ZINC00150566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.